2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide
Description
This compound is a pyridinone-based acetamide derivative featuring a (4-chlorophenyl)thio group and a p-tolyl substituent.
Properties
Molecular Formula |
C22H21ClN2O3S |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H21ClN2O3S/c1-15-3-7-17(8-4-15)24-22(27)13-25-12-21(28-2)20(26)11-18(25)14-29-19-9-5-16(23)6-10-19/h3-12H,13-14H2,1-2H3,(H,24,27) |
InChI Key |
QJKQRGCEKJQEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the core pyridine structure, followed by the introduction of the chlorophenyl and sulfanyl groups. The methoxy group is then added through a methylation reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in heterocyclic cores, substituents, and biological activities. Below is a comparative analysis based on the provided evidence:
Structural Analogues and Key Differences
Physicochemical Properties
- Polarity: The target compound’s methoxy and acetamide groups increase polarity compared to non-polar analogs like the thieno[2,3-d]pyrimidin derivative in .
- Stability : Thioether linkages (as in the target compound) are less prone to oxidation than sulfhydryl groups, enhancing shelf-life relative to compounds like those in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
